molecular formula C21H25NO B3020502 1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide CAS No. 1024113-59-4

1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide

Cat. No.: B3020502
CAS No.: 1024113-59-4
M. Wt: 307.437
InChI Key: ZVFBNTIQSBWWQA-UHFFFAOYSA-N
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Description

1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide is an organic compound with the molecular formula C21H25NO. It is a cyclopentane derivative with a phenyl group and a trimethylphenyl group attached to the nitrogen atom of the carboxamide functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide typically involves the reaction of cyclopentanecarboxylic acid with aniline derivatives. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide has various applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and uses in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentanecarboxamide
  • N-(2,4,6-trimethylphenyl)cyclopentanecarboxamide
  • 1-phenylcyclopentanecarboxamide

Uniqueness

1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide is unique due to its specific structural features, such as the presence of both phenyl and trimethylphenyl groups. These structural elements contribute to its distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-15-13-16(2)19(17(3)14-15)22-20(23)21(11-7-8-12-21)18-9-5-4-6-10-18/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFBNTIQSBWWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2(CCCC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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